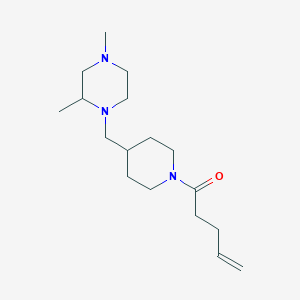

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . This compound is characterized by its unique structure, which includes a piperidine ring and a piperazine moiety, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: It can be used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors in the brain, which can influence various neurological pathways . Additionally, the compound may inhibit certain enzymes, leading to its biological effects.

Comparación Con Compuestos Similares

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one can be compared with other piperazine derivatives such as:

1,4-Dimethylpiperazine: Known for its use as a catalyst in polyurethane foams.

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)butan-1-one: Similar in structure but with a different alkyl chain length. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)pent-4-en-1-one is a synthetic compound belonging to the class of piperazine derivatives. This class is known for diverse biological activities, including antimalarial, anticonvulsant, and potential neuropharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C17H31N3O and a molecular weight of approximately 281.44 g/mol. The structure features a pentenone moiety linked to a piperidine and a dimethylpiperazine group, contributing to its unique biological properties.

Target Pathways

The primary biological target of this compound is Plasmodium falciparum , the causative agent of malaria. The compound has been shown to inhibit the growth of this parasite significantly, with growth inhibition rates ranging from 56% to 93% at concentrations around 40 μg/mL .

Biochemical Pathways

The inhibition mechanism likely involves disruption of essential biochemical pathways required for the survival and replication of Plasmodium falciparum. This includes interference with metabolic processes critical for energy production and cellular integrity within the parasite.

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits potent antimalarial activity. The compound's effectiveness was assessed using standard assays that measure the viability of Plasmodium falciparum in culture.

| Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|

| 10 | 56 |

| 20 | 75 |

| 40 | 93 |

Study on Anticonvulsant Effects

A study evaluated piperazine derivatives for their anticonvulsant properties. Although not directly involving our compound, it provides insight into potential mechanisms. The derivatives showed significant protection against seizures induced by various agents, suggesting that similar compounds could influence GABAergic neurotransmission .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)methyl)piperidin | Anticonvulsant | Simpler structure; less potent |

| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin | Antidepressant | Similar activity; different side effects |

Propiedades

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O/c1-4-5-6-17(21)19-9-7-16(8-10-19)14-20-12-11-18(3)13-15(20)2/h4,15-16H,1,5-14H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNOZHGUFXUWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)CCC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.